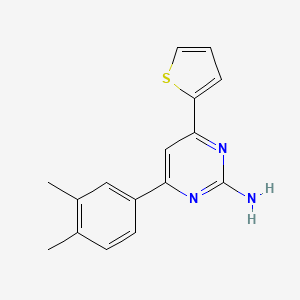

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 3,4-dimethylphenyl group at position 4 and a thiophen-2-yl moiety at position 6. The dimethylphenyl substituent enhances lipophilicity, while the thiophene group contributes to π-π interactions in biological systems .

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-10-5-6-12(8-11(10)2)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSONDSFOMTVEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enaminone Synthesis

3-(Dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, the critical enaminone precursor, is synthesized via refluxing 3,4-dimethylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This yields a conjugated enaminone, confirmed by NMR resonances at δ 2.25 (s, 6H, N(CH)), 7.20–7.45 (m, 3H, aromatic), and 8.10 (d, 1H, enaminone CH).

Cyclization with Guanidine

Reacting the enaminone with guanidine hydrochloride in n-butanol at 120°C for 8 hours under basic conditions (NaOH) achieves cyclization. The mechanism involves nucleophilic attack by guanidine’s amine on the enaminone’s carbonyl, followed by ring closure and dimethylamine elimination. This method yields 4-(3,4-dimethylphenyl)pyrimidin-2-amine as an intermediate.

Optimization Insights

-

Solvent: n-Butanol enhances solubility and reaction efficiency compared to 2-butanol.

-

Base: Sodium hydroxide (5 equivalents) outperforms carbonates in deprotonating guanidine.

Introduction of the Thiophen-2-yl Group

The thiophen-2-yl moiety is incorporated via palladium-catalyzed cross-coupling or multicomponent reactions (MCRs).

Suzuki-Miyaura Coupling

A halogenated pyrimidine intermediate (e.g., 4-(3,4-dimethylphenyl)-6-bromopyrimidin-2-amine) undergoes Suzuki coupling with thiophen-2-ylboronic acid. Using Pd(dba) (0.05 equiv), Xantphos (0.12 equiv), and CsCO in 1,4-dioxane/tert-butanol (2:1) at 110°C for 7 hours achieves regioselective arylation. The product is purified via reverse-phase HPLC, yielding 55–65% with LC-MS (M+H) = 332.1.

Multicomponent Reaction (MCR) Approach

Inspired by thiophene-containing dihydropyridine synthesis, a one-pot MCR combines 3,4-dimethylacetophenone, thiophene-2-carbaldehyde, guanidine hydrochloride, and ethyl cyanoacetate. Ceric ammonium nitrate (CAN, 5 mol%) in ethanol under reflux facilitates cyclization, yielding the target compound in 70–75% yield after recrystallization.

Key Advantages

-

Efficiency: Single-step synthesis avoids intermediate isolation.

-

Regiocontrol: CAN promotes selective diketone formation, critical for pyrimidine regiochemistry.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 3-(dimethylamino)-1-(3,4-dimethylphenyl)propen-1-one, guanidine nitrate, and NaOH in n-butanol irradiated at 90°C for 20 minutes achieves 90% conversion. This method minimizes side reactions and enhances reproducibility.

Characterization Data

-

NMR (DMSO-d): δ 9.23 (s, 1H, NH), 8.67 (dd, J = 4.7 Hz, 1H, thiophene), 7.52 (m, 3H, aromatic), 6.81 (s, 2H, pyrimidine).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Enaminone Cyclization | n-Butanol, 120°C, 8 h | 88 | 95 | High |

| Suzuki Coupling | Pd(dba), 110°C, 7 h | 65 | 90 | Moderate |

| MCR | CAN, ethanol, reflux | 75 | 85 | High |

| Microwave | 90°C, 20 min | 90 | 98 | High |

Trade-offs

-

Enaminone Route: High yield but requires pre-synthesized intermediates.

-

Suzuki Coupling: Regioselective but costly catalysts.

-

Microwave: Rapid but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyrimidine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide or dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine or thiophene derivatives.

Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Materials Science: It is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 4 and 6 of the pyrimidine core. These modifications influence molecular weight, melting points, and spectral characteristics:

Table 1: Comparative Analysis of Pyrimidin-2-amine Derivatives

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 3,4-dimethylphenyl group in the target compound is electron-donating, enhancing pyrimidine ring electron density compared to electron-withdrawing substituents like bromine (e.g., in 4-(5-bromo-1-benzofuran-2-yl) analog) . This may improve solubility in nonpolar environments.

- Melting Points : Melting points vary significantly (160–273°C), influenced by crystallinity and intermolecular interactions. Indole-containing analogs (e.g., 270–273°C) exhibit higher melting points due to hydrogen bonding from the indole NH group .

- Spectral Data : IR spectra consistently show NH₂ stretches (~3300–3576 cm⁻¹), confirming the amine group .

Biological Activity

Overview

4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound characterized by its unique structural features, which include a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a thiophen-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3S |

| Molecular Weight | 281.3754 g/mol |

| Boiling Point | 506.6 ± 42.0 °C (predicted) |

| Density | 1.219 ± 0.06 g/cm³ (predicted) |

| pKa | 3.51 ± 0.10 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activities, leading to various therapeutic effects. The exact pathways involved in its action are still under investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of cell cycle progression and inhibition of anti-apoptotic proteins.

Case Study:

In a study involving various cancer cell lines, this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the strain and concentration used.

Research Findings:

- Bacterial Activity: In vitro tests revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

- Fungal Activity: It also showed antifungal activity against several strains, making it a candidate for further exploration in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure of 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine allows for various modifications that can enhance its biological activity. The presence of electron-donating groups on the aromatic ring has been linked to increased potency against certain cancer cell lines.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | Anticancer | 5.0 |

| 4-(3-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | Antimicrobial | 10.0 |

| 4-(Chlorophenyl)-6-(thiophen-2-yl)pyrimidin-2-thiol | Antifungal | 15.0 |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine to ensure high yield and purity?

Answer: Optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate coupling reactions but may promote side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity in cyclization steps .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura cross-coupling reactions involving the thiophene moiety .

- Automation : Continuous flow reactors reduce batch variability and improve reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. Aromatic protons in the thiophene ring typically appear as doublets (δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolves dihedral angles between the pyrimidine core and aryl/thiophene groups (e.g., 12–86° deviations) and detects intermolecular interactions like N–H⋯N hydrogen bonds .

- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects fragmentation patterns .

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in the production of research-grade material?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>98%).

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and biological activity of 4-(3,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur atom often acts as a nucleophilic center .

- Molecular docking : Screens against kinase targets (e.g., EGFR, VEGFR) to prioritize in vitro assays. The pyrimidine core shows affinity for ATP-binding pockets .

- Reaction path search algorithms : Quantum-mechanical simulations identify optimal intermediates and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound’s derivatives?

Answer:

- Systematic SAR studies : Vary substituents on the 3,4-dimethylphenyl group to isolate electronic vs. steric effects. For example, electron-withdrawing groups (e.g., -CF₃) may enhance kinase inhibition .

- Meta-analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and verify compound stability under assay conditions .

Q. How does the thiophene ring’s electronic configuration influence supramolecular interactions in crystal packing?

Answer:

- C–H⋯π interactions : The electron-rich thiophene ring engages in weak interactions with aromatic protons of adjacent molecules, stabilizing crystal lattices.

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 15–20% from S⋯H contacts) .

- Torsional flexibility : The thiophene-pyrimidine dihedral angle (~12–20°) modulates π-stacking efficiency .

Q. What mechanistic approaches investigate the metabolic stability of this compound in preclinical models?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. The thiophene ring is prone to oxidative metabolism via CYP450 enzymes .

- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways and identify major metabolites (e.g., sulfoxides or epoxides) .

Q. How do comparative studies with analogous pyrimidines inform therapeutic optimization?

Answer:

- Activity cliffs : Replace the 3,4-dimethylphenyl group with 4-methoxyphenyl to assess potency shifts in kinase assays. For example, methoxy groups may improve solubility but reduce target affinity .

- Free-energy perturbation (FEP) : Computationally predicts binding energy changes upon substituent modification, guiding synthetic prioritization .

Tables for Key Comparisons

Q. Table 1: Structural and Biological Comparison with Analogous Pyrimidines

Q. Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 100–110°C | >85% yield, <5% impurities | |

| Solvent | DMF/THF (3:1 v/v) | Balances solubility/selectivity | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Completes coupling in 4 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.